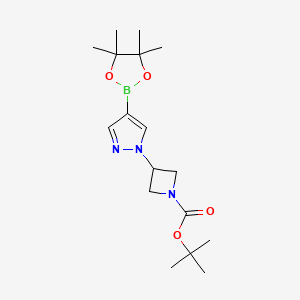
2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde
Vue d'ensemble
Description
2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde is a chemical compound with the molecular formula C9H8Cl2N2O . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Applications De Recherche Scientifique
Polymerization and Material Science
Research on the polymerization of substituted aldehydes, including acetaldehyde derivatives, reveals significant potential in material science. The study by Kubisa et al. (1980) examines the polymerization mechanisms, thermodynamics, and properties of polymers derived from higher aliphatic and haloaldehydes, suggesting applications in creating novel materials with specific desirable properties (Kubisa et al., 1980).
Biomedical and Pharmacological Applications
Several studies have investigated the role of acetaldehyde in biological systems, highlighting its impact on health and disease. For example, Vaglini et al. (2013) discuss acetaldehyde's role in parkinsonism, emphasizing the enzymatic pathways involved in its metabolism and the potential for developing treatments targeting these pathways (Vaglini et al., 2013). Similarly, research on aldehyde dehydrogenase knockout mice by Yu et al. (2009) indicates the increased susceptibility of certain genotypes to ethanol and acetaldehyde-induced toxicity, providing insights into genetic factors influencing alcohol-related diseases (Yu et al., 2009).
Environmental and Astrochemical Studies
The formation and occurrence of acetaldehyde in the environment, including its interstellar presence, have been subjects of interest. Vazart et al. (2020) review the gas-phase formation routes of acetaldehyde in interstellar environments, suggesting its role in astrochemistry and the potential for understanding chemical evolution in space (Vazart et al., 2020).
Analytical Chemistry and Toxicology
The carcinogenic potential of compounds found in alcoholic beverages, including acetaldehyde, has been extensively reviewed. Pflaum et al. (2016) discuss the occurrence and toxicology of carcinogenic compounds in alcoholic drinks, underlining the importance of understanding these components for public health (Pflaum et al., 2016).
Propriétés
IUPAC Name |
2-(4,6-dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-6(3-4-14)8(11)13-9(12-7)5-1-2-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVYGKSAALVBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213421 | |
| Record name | 5-Pyrimidineacetaldehyde, 4,6-dichloro-2-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde | |
CAS RN |
1311275-29-2 | |
| Record name | 5-Pyrimidineacetaldehyde, 4,6-dichloro-2-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidineacetaldehyde, 4,6-dichloro-2-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)
amine](/img/structure/B1396702.png)
![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)
